N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide
Overview
Description
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as DMTB, is a small molecule inhibitor that has been widely used in scientific research. DMTB is a thiazole-containing compound that has been found to have a potent inhibitory effect on a variety of biological targets.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, often leading to diverse downstream effects .
Pharmacokinetics
The compound has a molecular weight of 35941600, a density of 113g/cm3, and a boiling point of 5593ºC at 760 mmHg . These properties may influence its bioavailability.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in lab experiments is its potent inhibitory effect on specific biological targets. This allows researchers to study the effects of inhibiting specific signaling pathways and enzymes in a variety of biological systems. However, one of the limitations of using N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research involving N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. One area of research is the development of more potent and selective inhibitors of specific biological targets. Another area of research is the investigation of the potential therapeutic applications of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, there is a need for further studies to investigate the safety and toxicity of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in animal models and humans.
Conclusion:
In conclusion, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a small molecule inhibitor that has been widely used in scientific research. Its potent inhibitory effect on specific biological targets has made it a valuable tool for studying the effects of inhibiting specific signaling pathways and enzymes in a variety of biological systems. Further research is needed to investigate the potential therapeutic applications of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in the treatment of cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been used in a variety of scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience research, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-16(12-28-20)14-7-10-17(26-2)18(11-14)27-3/h5-12H,4H2,1-3H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXYIPRTKSDELQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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